![molecular formula C12H9BrFNO2S B5599015 N-(4-bromophenyl)-2-fluorobenzenesulfonamide](/img/structure/B5599015.png)
N-(4-bromophenyl)-2-fluorobenzenesulfonamide
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Description
N-(4-bromophenyl)-2-fluorobenzenesulfonamide, also known as BFA, is a chemical compound that is widely used in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biological effects. In
Scientific Research Applications
Synthesis of Functionalized Compounds
N-(4-bromophenyl)-2-fluorobenzenesulfonamide is used in the synthesis of functionalized compounds. For instance, it is used in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . The reaction involves furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .
Suzuki-Miyaura Cross-Coupling
This compound plays a crucial role in the Suzuki-Miyaura cross-coupling process. The carboxamide is arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base .
Anti-Bacterial Activities
N-(4-bromophenyl)-2-fluorobenzenesulfonamide has shown promising anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
Antimicrobial and Antiproliferative Agents
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-bromophenyl)-2-fluorobenzenesulfonamide derivatives as prospective antimicrobial and antiproliferative agents .
Combat Drug Resistance
The compound is being studied to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Molecular Docking Studies
Molecular docking studies are carried out to study the binding mode of active compounds with receptors .
properties
IUPAC Name |
N-(4-bromophenyl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUDAZLHIJGDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine |
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